2-(3-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
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Description
2-(3-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C23H18N4O4S and its molecular weight is 446.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bioactive Heteroaryl Compounds
A study by Ibrahim et al. (2011) details a new approach for the synthesis of bioactive heteroaryl thiazolidine-2,4-diones, highlighting the condensation and reaction processes leading to the formation of various heterocyclic derivatives with antimicrobial activities against pathogens like Staphylococcus aureus, Proteus vulgaris, and Candida albicans. This research underscores the chemical versatility and potential biological significance of compounds related to the queried chemical structure (Ibrahim, M., Abdel-Megid Abdel-Hamed, M., & El-Gohary, N. M., 2011).
Heterocyclic System Construction for Antimicrobial Agents
El-Gohary et al. (2021) utilized a specific substrate to build novel heterocyclic rings bearing the pyrimidine nucleus, demonstrating the substrate's utility in synthesizing various heterocyclic systems as antimicrobial agents. This study emphasizes the potential of such chemical frameworks in drug discovery, particularly in developing new antimicrobial compounds (El-Gohary, N. M., Ibrahim, M., & Farouk, O., 2021).
Antiproliferative Activity of Pyrazolopyridine Derivatives
Research by Fayed et al. (2019) on the synthesis and antiproliferative activity of newly synthesized pyrazolopyridine derivatives provides insight into the potential therapeutic applications of such compounds. The derivatives were tested for their anti-proliferative activity, offering a foundation for further exploration in cancer treatment research (Fayed, A. A., Bahashwan, S., Yousif, M., Shafey, H. M. E., Amr, A., Yousif, N., & Shadid, K., 2019).
Synthesis and Antimicrobial Activity of Heterocyclic Compounds
Sarvaiya et al. (2019) explored the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds. This study illustrates the potential of such compounds in developing new antimicrobial agents, emphasizing the significance of structural modifications to enhance biological activity (Sarvaiya, N., Gulati, S., & Patel, H., 2019).
Properties
IUPAC Name |
2-(3-methylphenyl)-1,1-dioxo-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-16-7-6-8-18(13-16)27-23(29)26(19-9-2-3-10-20(19)32(27,30)31)15-17-14-22(28)25-12-5-4-11-21(25)24-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFDGOCQWXJKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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